2-fluoro-N-(4-methylbenzyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-fluoro-N-(4-methylbenzyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a sulfonamide derivative with a fluorine atom attached to the benzene ring.
Wirkmechanismus
The mechanism of action of 2-fluoro-N-(4-methylbenzyl)benzenesulfonamide is not entirely understood. However, it is believed to act as an inhibitor of carbonic anhydrase enzymes by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide and water to bicarbonate ions and protons.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various in vitro and in vivo models. It has been found to exhibit potent inhibitory activity against carbonic anhydrase enzymes, which can lead to a decrease in the production of bicarbonate ions and an increase in the concentration of carbon dioxide in the body. This can have various effects on physiological processes such as acid-base balance, respiration, and metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of 2-fluoro-N-(4-methylbenzyl)benzenesulfonamide for lab experiments is its potent inhibitory activity against carbonic anhydrase enzymes, which makes it a valuable tool for studying the role of these enzymes in various biological processes. However, its limitations include its potential toxicity and the need for careful handling and storage.
Zukünftige Richtungen
There are several future directions for the research on 2-fluoro-N-(4-methylbenzyl)benzenesulfonamide. One of the primary areas of focus is the development of novel drugs for the treatment of diseases such as glaucoma, epilepsy, and cancer. Additionally, further studies are needed to understand the mechanism of action of this compound and its effects on various physiological processes. The development of new synthetic methods for the production of this compound and its derivatives is also an area of future research.
Synthesemethoden
The synthesis of 2-fluoro-N-(4-methylbenzyl)benzenesulfonamide can be achieved through a multi-step process. The first step involves the reaction of 4-methylbenzenesulfonyl chloride and 2-fluorobenzylamine in the presence of a base such as triethylamine. This reaction yields this compound as the final product.
Wissenschaftliche Forschungsanwendungen
2-fluoro-N-(4-methylbenzyl)benzenesulfonamide has potential applications in various scientific research fields. One of the primary applications of this compound is in medicinal chemistry. It has been found to exhibit inhibitory activity against certain enzymes such as carbonic anhydrase, which makes it a potential candidate for the development of drugs for the treatment of diseases such as glaucoma, epilepsy, and cancer.
Eigenschaften
Molekularformel |
C14H14FNO2S |
---|---|
Molekulargewicht |
279.33 g/mol |
IUPAC-Name |
2-fluoro-N-[(4-methylphenyl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C14H14FNO2S/c1-11-6-8-12(9-7-11)10-16-19(17,18)14-5-3-2-4-13(14)15/h2-9,16H,10H2,1H3 |
InChI-Schlüssel |
CBDVYWOMBVQOGR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC=C2F |
Kanonische SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC=C2F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.